molecular formula C37H43FN8O4S B10855299 Cimpuciclib tosylate

Cimpuciclib tosylate

Cat. No.: B10855299
M. Wt: 714.9 g/mol
InChI Key: GHPZVWMOCAVFLC-UHFFFAOYSA-N
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Description

Cimpuciclib (tosylate) is a cyclin-dependent kinase inhibitor that exhibits antineoplastic properties. It is primarily used in research settings to study its effects on cell cycle regulation and cancer treatment. The compound is known for its ability to inhibit cyclin-dependent kinase 4, which plays a crucial role in cell division and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimpuciclib (tosylate) involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of Cimpuciclib (tosylate) involves scaling up the laboratory synthesis to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies and equipment is essential to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Cimpuciclib (tosylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Cimpuciclib (tosylate) has a wide range of scientific research applications, including:

Mechanism of Action

Cimpuciclib (tosylate) exerts its effects by selectively inhibiting cyclin-dependent kinase 4. This inhibition disrupts the cell cycle, preventing the transition from the G1 phase to the S phase, thereby inhibiting cell proliferation. The compound targets the cyclin-dependent kinase 4-cyclin D complex, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cimpuciclib (tosylate) is unique due to its specific inhibition of cyclin-dependent kinase 4, making it a valuable tool for studying the role of this kinase in cell cycle regulation. Its tosylate form enhances its solubility and stability, making it suitable for various research applications .

Properties

Molecular Formula

C37H43FN8O4S

Molecular Weight

714.9 g/mol

IUPAC Name

[4-(cyclopropylamino)piperidin-1-yl]-[6-[[5-fluoro-4-(2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-yl]amino]-2-methylpyridin-3-yl]methanone;4-methylbenzenesulfonic acid

InChI

InChI=1S/C30H35FN8O.C7H8O3S/c1-17(2)39-19(4)34-25-9-5-20(15-26(25)39)28-24(31)16-32-30(37-28)36-27-10-8-23(18(3)33-27)29(40)38-13-11-22(12-14-38)35-21-6-7-21;1-6-2-4-7(5-3-6)11(8,9)10/h5,8-10,15-17,21-22,35H,6-7,11-14H2,1-4H3,(H,32,33,36,37);2-5H,1H3,(H,8,9,10)

InChI Key

GHPZVWMOCAVFLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=CC(=N1)NC2=NC=C(C(=N2)C3=CC4=C(C=C3)N=C(N4C(C)C)C)F)C(=O)N5CCC(CC5)NC6CC6

Origin of Product

United States

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